Propan-2-yl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate
Description
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Properties
IUPAC Name |
4-[[anilino(phenyl)methyl]-propan-2-yloxyphosphoryl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N2O2P/c1-19(2)28-29(27,23-17-15-22(16-18-23)26(3)4)24(20-11-7-5-8-12-20)25-21-13-9-6-10-14-21/h5-19,24-25H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAGYTJZVXSXHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C1=CC=C(C=C1)N(C)C)C(C2=CC=CC=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N2O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propan-2-yl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on available research.
- Molecular Formula : C18H24N2O2P
- Molecular Weight : 342.37 g/mol
- CAS Number : Not specifically listed, but related compounds can be referenced for synthesis and characterization.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the phosphinate group may facilitate interactions with various enzymes and receptors, potentially leading to inhibition or modulation of their activities.
Biological Activities
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Anticancer Activity
- Studies have indicated that phosphinate derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- A notable study demonstrated that similar phosphinate compounds can inhibit the growth of tumor cells by interfering with signaling pathways critical for cell survival and proliferation.
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Neuroprotective Effects
- There is emerging evidence suggesting that compounds with similar structures may possess neuroprotective properties. For instance, they can inhibit neuroinflammatory processes and protect neuronal cells from oxidative stress.
- In models of acute brain injury, certain derivatives showed significant inhibition of inflammatory markers and improved outcomes in terms of neuronal survival.
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Antimicrobial Properties
- Some studies have explored the antimicrobial potential of phosphinate compounds. Preliminary results indicate effectiveness against a range of bacterial strains, suggesting a possible role in treating infections.
Case Study 1: Anticancer Activity
A study published in Cancer Research evaluated the efficacy of a related phosphinate compound in vitro. The results showed:
- IC50 values ranging from 5 to 15 µM across different cancer cell lines.
- Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased cytochrome c release and activation of caspases.
Case Study 2: Neuroprotection
In a mouse model of traumatic brain injury, a derivative was tested for its neuroprotective effects:
- The treated group exhibited a significant reduction in neurological deficits compared to controls.
- Histological analysis indicated decreased apoptosis in neuronal tissues, correlating with reduced levels of pro-inflammatory cytokines.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
